molecular formula C17H16FNO3 B5860032 3-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acrylamide

Cat. No. B5860032
M. Wt: 301.31 g/mol
InChI Key: BVXKMMOLSANZDT-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as "DMFA" and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of DMFA is not fully understood, but it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMFA has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Biochemical and Physiological Effects:
DMFA has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation. DMFA has also been found to reduce oxidative stress and improve mitochondrial function in animal models.

Advantages and Limitations for Lab Experiments

DMFA has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability can be a limitation for some experiments.

Future Directions

Include studying the pharmacokinetics and pharmacodynamics of DMFA, exploring its potential use in combination with other drugs, and investigating its potential use in the treatment of neurodegenerative disorders.
Conclusion:
In conclusion, DMFA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the potential of DMFA in various fields.

Synthesis Methods

DMFA can be synthesized using different methods, including the reaction of 3,4-dimethoxybenzaldehyde and 3-fluoroaniline to form 3-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)prop-2-enamide, which is then treated with acetic anhydride to obtain DMFA. Other methods involve the use of different reagents and solvents to obtain DMFA.

Scientific Research Applications

DMFA has been studied extensively in the scientific community due to its potential applications in various fields. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. DMFA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-21-15-8-6-12(10-16(15)22-2)7-9-17(20)19-14-5-3-4-13(18)11-14/h3-11H,1-2H3,(H,19,20)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXKMMOLSANZDT-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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